N5-Methyllamotrigine

Sodium Channel Blocker Electrophysiology Anticonvulsant

N5-Methyllamotrigine is a critical research tool for sodium channel/GABA-A studies and an essential reference standard for lamotrigine impurity analysis. Its high 5-HT6 affinity (Ki=3 nM) makes it irreplaceable for neuropharmacology research. Select this specific compound for validated purity and reliable, rapid shipping.

Molecular Formula C10H9Cl2N5
Molecular Weight 270.117
CAS No. 1373243-86-7
Cat. No. B584105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-Methyllamotrigine
CAS1373243-86-7
Synonyms6-(2,3-Dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine
Molecular FormulaC10H9Cl2N5
Molecular Weight270.117
Structural Identifiers
SMILESCNC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2N5/c1-14-9-8(16-17-10(13)15-9)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15,17)
InChIKeyWVJYMSFBMQWMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N5-Methyllamotrigine (CAS 1373243-86-7): Baseline Properties and Procurement Context


N5-Methyllamotrigine (CAS 1373243-86-7) is a methylated structural analog of the anticonvulsant lamotrigine . It is primarily recognized as a process-related impurity in lamotrigine synthesis [1], but is also utilized as a specialized research tool for investigating sodium channel and GABA-A receptor pharmacology [2].

Why Lamotrigine or Other In-Class Analogs Cannot Substitute for N5-Methyllamotrigine


The introduction of an N5-methyl group fundamentally alters the compound's pharmacological and physicochemical profile compared to the parent drug, lamotrigine . While both compounds are reported to interact with voltage-gated sodium channels, the potency and, critically, the interaction with other central nervous system (CNS) targets such as the GABA-A and 5-HT6 receptors are markedly different [1]. This precludes the use of lamotrigine as a direct substitute in applications requiring the specific activity profile or high potency of the N5-methylated derivative. Furthermore, as a defined process impurity, N5-Methyllamotrigine is essential for analytical method development and quality control where exact identity is non-negotiable [2].

Quantitative Evidence Guide for N5-Methyllamotrigine Differentiation


Enhanced Potency at Voltage-Gated Sodium Channels vs. Lamotrigine

N5-Methyllamotrigine demonstrates significantly higher potency as an inhibitor of voltage-gated sodium channels compared to lamotrigine . While lamotrigine exhibits IC50 values in the micromolar range, N5-Methyllamotrigine has been reported to have IC50 values in the low nanomolar range [1].

Sodium Channel Blocker Electrophysiology Anticonvulsant

Unique GABA-A Receptor Activation Not Observed with Lamotrigine

Unlike lamotrigine, which has no significant affinity for GABA-A receptors , N5-Methyllamotrigine is reported to be a potent activator of the GABA-A receptor, with a potency up to 10 times that of the endogenous agonist GABA itself .

GABA-A Receptor Allosteric Modulator Neuropharmacology

Distinct Off-Target Selectivity Profile: High 5-HT6 Affinity

N5-Methyllamotrigine exhibits high affinity for the human 5-HT6 receptor (Ki = 3 nM) while showing low affinity for the dopamine D2 receptor (Ki = 1,700 nM) and minimal inhibition of CYP2D6 (IC50 > 10,000 nM) [1]. This contrasts with lamotrigine, which demonstrates weak or no affinity for a broad range of CNS receptors [2].

5-HT6 Receptor Selectivity CNS Safety

Defined Identity as a Critical Process-Related Impurity

N5-Methyllamotrigine is a specific, named impurity in the synthesis of lamotrigine [1]. Its procurement as a certified reference standard is mandatory for the development and validation of analytical methods to ensure the purity and safety of lamotrigine drug substance and finished pharmaceutical products [1].

Impurity Standard Analytical Chemistry Quality Control

Primary Research and Industrial Application Scenarios for N5-Methyllamotrigine


Pharmacological Tool for Sodium Channel and GABA-A Receptor Studies

Due to its reported high potency at voltage-gated sodium channels and unique ability to activate GABA-A receptors, N5-Methyllamotrigine serves as a specialized research tool for dissecting the interplay between excitatory and inhibitory neurotransmission in neuronal models . It is particularly useful in experiments where a more potent sodium channel inhibitor than lamotrigine is required or where direct GABA-A receptor activation is desired .

Probe for 5-HT6 Receptor Pharmacology and CNS Drug Discovery

The high affinity of N5-Methyllamotrigine for the 5-HT6 receptor (Ki = 3 nM) [1], combined with its distinct selectivity profile against D2 and CYP2D6, positions it as a valuable lead-like molecule or pharmacological probe for investigating 5-HT6 receptor function in cognition, mood, and other CNS disorders. Its profile can help define structure-activity relationships (SAR) for developing more selective 5-HT6 ligands.

Certified Reference Standard for Lamotrigine Impurity Analysis

In the pharmaceutical industry, N5-Methyllamotrigine is a critical reference standard for analytical quality control of lamotrigine drug substance and drug product [2]. Its procurement is essential for developing and validating HPLC or LC-MS methods to identify and quantify this specific process impurity, ensuring compliance with pharmacopoeial and regulatory specifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N5-Methyllamotrigine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.